molecular formula C18H20ClN3O2 B5738472 1-[(3-Chlorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine

1-[(3-Chlorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine

Cat. No.: B5738472
M. Wt: 345.8 g/mol
InChI Key: KLMGNHPSJSGOTN-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine is a disubstituted piperazine derivative featuring two aromatic benzyl groups: a 3-chlorophenylmethyl moiety and a 4-nitrophenylmethyl substituent. The compound’s structure combines electron-withdrawing groups (chloro and nitro) that influence its physicochemical properties, such as lipophilicity, solubility, and electronic distribution. Piperazine derivatives are widely explored in medicinal chemistry for their versatility in interacting with biological targets, including neurotransmitter receptors and enzymes .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c19-17-3-1-2-16(12-17)14-21-10-8-20(9-11-21)13-15-4-6-18(7-5-15)22(23)24/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMGNHPSJSGOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Chlorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine typically involves the reaction of 1-(3-chlorobenzyl)piperazine with 4-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or column chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Chlorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The chlorophenyl group can be subjected to nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Formation of 1-[(3-chlorophenyl)methyl]-4-[(4-aminophenyl)methyl]piperazine.

    Reduction: Formation of 1-[(3-aminophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Reactions and Modifications

  • Reduction Reactions: The nitro group can be reduced to an amine, yielding derivatives like 1-(3-chlorophenyl)-4-[(4-aminophenyl)methyl]piperazine.
  • Substitution Reactions: The chlorine atom can be substituted with various nucleophiles, leading to a range of functionalized derivatives.

Medicinal Chemistry

  • Neuropharmacology: This compound is being investigated for its interactions with neurotransmitter receptors, which may lead to new treatments for psychiatric disorders. Piperazine derivatives are known to have significant effects on serotonin and dopamine receptors, making them potential candidates for antidepressants and antipsychotics .
  • Antimicrobial Activity: Research has shown that piperazine derivatives possess antimicrobial properties, with studies indicating activity against various bacterial strains . The incorporation of nitro groups often enhances these properties.
  • Anticancer Research: Some studies suggest that piperazine compounds exhibit anticancer activity, potentially through mechanisms involving apoptosis induction in cancer cells .

Chemical Research

  • Synthetic Intermediates: The compound serves as an important intermediate in the synthesis of more complex molecules used in drug development and material science.
  • Material Science Applications: Due to its unique chemical structure, it can be utilized in developing new materials with specific properties, including polymers and coatings.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry explored the binding affinity of various piperazine derivatives to serotonin receptors. The findings indicated that compounds similar to 1-[(3-Chlorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine exhibited higher selectivity for serotonin receptor subtypes, suggesting potential as targeted therapies for mood disorders.

Case Study 2: Antimicrobial Activity

Research conducted by Savaliya et al. demonstrated that piperazine derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the effectiveness of compounds containing nitro groups, including those structurally similar to this compound, emphasizing their potential as lead compounds in antibiotic development .

Mechanism of Action

The mechanism of action of 1-[(3-Chlorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues with Modified Aromatic Substituents

1-[(3-Chlorophenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine
  • Structure : Replaces the 4-nitrophenylmethyl group with a 4-methylbenzenesulfonyl group.
  • This modification may reduce lipophilicity (logP) due to the polar sulfonyl moiety .
1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine
  • Structure : Features 4-chlorobenzyl and 4-methylsulfanylbenzyl groups.
  • Key Differences : The methylsulfanyl group is electron-donating, contrasting with the nitro group’s electron-withdrawing nature. This could alter metabolic stability and receptor affinity, as sulfur-containing groups often exhibit unique pharmacokinetic profiles .
1-(3-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine
  • Structure : Contains 3-methylbenzyl and 2-trifluoromethylbenzyl substituents.
  • The methyl group may sterically hinder interactions with flat receptor surfaces .

Pharmacological Analogues Targeting Serotonin Receptors

1-(3-Chlorophenyl)piperazine (mCPP)
  • Structure: A monosubstituted piperazine with a 3-chlorophenyl group.
  • Key Differences : Lacks the 4-nitrophenylmethyl substituent. Acts as a 5-HT1B/2C receptor agonist with variable effects on sympathetic nerve discharge (SND). The addition of the 4-nitro group in the target compound may shift receptor selectivity or potency .
1-(2-Methoxyphenyl)piperazine
  • Structure : Features an electron-donating methoxy group.
  • Key Differences : The methoxy group enhances solubility but reduces lipophilicity. In contrast, the nitro group in the target compound may improve membrane permeability but increase metabolic susceptibility .

Analogue with Nitro-Substituted Piperazines

1-Methyl-4-(4-nitrophenyl)piperazine
  • Structure : Contains a nitro group directly attached to the piperazine ring.
  • Key Differences : The absence of a benzyl spacer in the nitro substituent reduces conformational flexibility. This compound’s simpler structure may limit its ability to engage in π-π stacking interactions compared to the target compound’s extended aromatic system .

Key Research Findings

  • Conformational Flexibility : Piperazine rings typically adopt chair conformations, with substituents occupying equatorial positions to minimize steric strain. The target compound’s benzyl groups may adopt similar orientations, as seen in crystal structures of related piperazines .
  • Receptor Binding : The nitro group’s electron-withdrawing nature may enhance interactions with aromatic residues in receptor binding pockets, as observed in dopamine D2 receptor ligands .
  • Metabolic Stability : Nitro groups are prone to reduction in vivo, which could limit the target compound’s half-life compared to analogues with stable substituents like trifluoromethyl .

Biological Activity

1-[(3-Chlorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine is a synthetic organic compound belonging to the piperazine class, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various central nervous system disorders and its interactions with neurotransmitter receptors.

Chemical Structure and Properties

The molecular formula of this compound is C18H20ClN3O2C_{18}H_{20}ClN_3O_2. The structure features a piperazine ring substituted with a chlorophenyl group and a nitrophenyl group, which are critical for its biological activity.

PropertyValue
Molecular Weight343.82 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogP (octanol-water)Not specified

Synthesis

The synthesis of this compound typically involves the reaction of 1-(3-chlorophenyl)piperazine with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate within an organic solvent like dimethylformamide (DMF) under reflux conditions. This method allows for the production of the compound with good yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, including serotonin and dopamine receptors. The presence of the nitro and chloro substituents may influence the compound's binding affinity and selectivity, potentially enhancing its therapeutic effects.

Antiproliferative Effects

Research has indicated that piperazine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in leukemia and solid tumors through mechanisms such as apoptosis and necroptosis .

Neuropharmacological Effects

Given its structural characteristics, this compound may also exhibit neuropharmacological properties. Piperazine derivatives are often studied for their ability to modulate neurotransmitter systems, leading to potential applications in treating anxiety, depression, and other mood disorders .

Case Studies

  • Study on Antiproliferative Activity : A study evaluated the effects of various piperazine derivatives on K562 leukemic cells. The findings suggested that modifications on the piperazine scaffold could enhance cytotoxicity, indicating that this compound might exhibit similar or enhanced effects due to its unique substituents .
  • Neurotransmitter Interaction : Another investigation focused on the binding affinity of piperazine compounds to dopamine receptors. The results indicated that compounds with halogenated phenyl groups showed increased affinity for these receptors, suggesting that this compound could be a promising candidate for further neuropharmacological studies .

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
1-(3-Chlorophenyl)piperazineImageModerate affinity for serotonin receptors
1-(4-Nitrophenyl)piperazineImageAntiproliferative effects
This compound ImagePotentially high due to dual substitutions

Q & A

Q. What orthogonal analytical techniques confirm the compound’s purity and stability under long-term storage conditions?

  • Methodological Answer: Combine HPLC-UV, GC-MS, and differential scanning calorimetry (DSC) for purity validation. Conduct stability studies at -20°C, 4°C, and 25°C (60% humidity) over 12 months. Use FTIR to detect hydrolytic degradation of the piperazine core .

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